2,2'-[Propane-2,2-diylbis(thio)]diacetic acid
CAS No.: 4265-58-1
Cat. No.: VC8115310
Molecular Formula: C7H12O4S2
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.
![2,2'-[Propane-2,2-diylbis(thio)]diacetic acid - 4265-58-1](/images/structure/VC8115310.png)
Specification
CAS No. | 4265-58-1 |
---|---|
Molecular Formula | C7H12O4S2 |
Molecular Weight | 224.3 g/mol |
IUPAC Name | 2-[2-(carboxymethylsulfanyl)propan-2-ylsulfanyl]acetic acid |
Standard InChI | InChI=1S/C7H12O4S2/c1-7(2,12-3-5(8)9)13-4-6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11) |
Standard InChI Key | CAYIJDHBFNCNOL-UHFFFAOYSA-N |
SMILES | CC(C)(SCC(=O)O)SCC(=O)O |
Canonical SMILES | CC(C)(SCC(=O)O)SCC(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2,2'-[Propane-2,2-diylbis(thio)]diacetic acid features a central propane-2,2-diyl group () bridged by two thioether () linkages, each connected to a carboxylic acid () group. This configuration results in the systematic IUPAC name 4,4-dimethyl-3,5-dithia-heptanedioic acid, reflecting its seven-carbon chain with dimethyl and dithia substitutions . The compound’s exact mass is 224.018 g/mol, and its topological polar surface area (125.20 Ų) suggests moderate solubility in polar solvents .
Table 1: Key Identifiers and Structural Descriptors
Property | Value |
---|---|
CAS Number | 4265-58-1 |
Molecular Formula | |
Molecular Weight | 224.30 g/mol |
Exact Mass | 224.018 g/mol |
Topological Polar Surface | 125.20 Ų |
LogP (Partition Coefficient) | 1.36 |
Synonyms and Nomenclature
The compound is recognized under multiple synonyms, including bis-(thioglycolic acid)-acetone mercaptol and dimethylmethylen-bis-thioglykolsaeure, reflecting its synthetic derivation from thioglycolic acid and acetone . These alternate names highlight its role as a condensation product in organic synthesis.
Physicochemical Properties
Thermal Stability and Phase Behavior
2,2'-[Propane-2,2-diylbis(thio)]diacetic acid demonstrates a melting point range of 130–132°C, consistent with its crystalline solid state at room temperature . Its boiling point is reported as 130–131°C at reduced pressure (0.1 Torr), indicating volatility under vacuum conditions . These thermal properties suggest suitability for high-temperature reactions, provided oxygen-free environments are maintained to prevent oxidative degradation of thioether groups.
Solubility and Partitioning
With a LogP value of 1.36, the compound exhibits moderate lipophilicity, favoring partial solubility in both aqueous and organic media . The presence of carboxylic acid groups enhances water solubility at alkaline pH via deprotonation, while the thioether linkages contribute to solubility in nonpolar solvents. This dual solubility profile facilitates its use in biphasic reaction systems.
Table 2: Thermal and Solubility Profile
Property | Value |
---|---|
Melting Point | 130–132°C |
Boiling Point | 130–131°C (0.1 Torr) |
LogP | 1.36 |
Hazard Classification | Xi (Irritant) |
Synthetic Considerations
Industrial Production Pathways
While detailed synthetic protocols are proprietary, industrial-scale production likely involves condensation reactions between thioglycolic acid () and acetone () under acidic catalysis. This route aligns with the compound’s structural framework, where the acetone carbonyl group reacts with thiols to form thioether bonds . Subsequent purification steps, such as recrystallization or chromatography, yield the final product with high purity.
Byproduct Management
The synthesis generates water as a byproduct, necessitating azeotropic distillation or molecular sieves to drive the reaction to completion. Residual unreacted thioglycolic acid, a potential irritant, must be removed to meet safety specifications .
Reactivity and Functional Transformations
Oxidation and Reduction Pathways
The thioether groups () in 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid are susceptible to oxidation, forming sulfoxides () or sulfones () upon treatment with peroxides or peracids. Conversely, the carboxylic acid groups can be reduced to primary alcohols () using agents like lithium aluminum hydride, enabling derivatization for specialized applications.
Metal Coordination Chemistry
The compound’s thioether and carboxylate moieties act as bidentate ligands, forming stable complexes with transition metals such as copper(II), iron(III), and zinc(II). These complexes are investigated for catalytic activity in oxidation reactions and as precursors for metal-organic frameworks (MOFs) .
Applications in Scientific Research
Chelation Therapy
Preliminary studies suggest potential use in heavy metal detoxification, where its thioether groups sequester toxic ions like lead(II) and mercury(II). The carboxylic acid functionalities enhance renal excretion of the resulting complexes, though clinical validation remains ongoing .
Polymer Chemistry
As a crosslinking agent, 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid introduces sulfur bridges into polymer matrices, improving thermal stability and mechanical strength. Applications in epoxy resins and elastomers are under exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume